molecular formula C26H25ClN2O2S B12757213 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- CAS No. 89516-34-7

10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-

Cat. No.: B12757213
CAS No.: 89516-34-7
M. Wt: 465.0 g/mol
InChI Key: FLRIHVMUJSSVKV-UHFFFAOYSA-N
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Description

10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)-: is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- involves multiple steps, typically starting with the preparation of the phenothiazine core. This core is then functionalized through a series of reactions to introduce the acetyl and amino groups. Common reagents used in these reactions include acetic anhydride, chlorinated solvents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitro compounds, and catalysts like iron or aluminum chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound may be used to study the interactions of phenothiazine derivatives with biological targets, such as enzymes or receptors.

Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects. This specific compound may be investigated for similar therapeutic applications.

Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other materials that require stable aromatic compounds.

Mechanism of Action

The mechanism of action of 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various physiological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

    Chlorpromazine: Another phenothiazine derivative known for its antipsychotic properties.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Known for its use in treating schizophrenia.

Uniqueness: What sets 10H-Phenothiazine, 2-acetyl-10-(((2-(4-chlorophenyl)-1,1-dimethylethyl)amino)acetyl)- apart is its specific functional groups and structure, which may confer unique chemical and biological properties

Properties

CAS No.

89516-34-7

Molecular Formula

C26H25ClN2O2S

Molecular Weight

465.0 g/mol

IUPAC Name

1-(2-acetylphenothiazin-10-yl)-2-[[1-(4-chlorophenyl)-2-methylpropan-2-yl]amino]ethanone

InChI

InChI=1S/C26H25ClN2O2S/c1-17(30)19-10-13-24-22(14-19)29(21-6-4-5-7-23(21)32-24)25(31)16-28-26(2,3)15-18-8-11-20(27)12-9-18/h4-14,28H,15-16H2,1-3H3

InChI Key

FLRIHVMUJSSVKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNC(C)(C)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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